molecular formula C12H12N2O2S B15354467 Methyl 6-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-pyridinecarboxylate

Methyl 6-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-pyridinecarboxylate

Cat. No.: B15354467
M. Wt: 248.30 g/mol
InChI Key: JODHQPNLGFZZNH-UHFFFAOYSA-N
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Description

Methyl 6-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-pyridinecarboxylate is a complex organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of a thiazole ring, a pyridine ring, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chloronicotinic acid with 4-methyl-2-aminothiazole under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 6-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-pyridinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-pyridinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-methyl-1,3-thiazol-2-yl)-2-pyridinecarboxylate
  • Ethyl 6-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-pyridinecarboxylate
  • Methyl 6-methyl-3-(1,3-thiazol-2-yl)-2-pyridinecarboxylate

Uniqueness

Methyl 6-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-pyridinecarboxylate is unique due to the specific positioning of the methyl groups and the combination of the thiazole and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

methyl 6-methyl-3-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxylate

InChI

InChI=1S/C12H12N2O2S/c1-7-4-5-9(10(13-7)12(15)16-3)11-14-8(2)6-17-11/h4-6H,1-3H3

InChI Key

JODHQPNLGFZZNH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C2=NC(=CS2)C)C(=O)OC

Origin of Product

United States

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